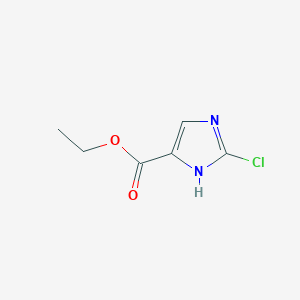
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the amino, methylthio, and phenylsulfonyl groups. The final step involves the chlorination of the ethanone moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted ethanones.
Applications De Recherche Scientifique
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The pathways involved in its mechanism of action include inhibition of enzymatic reactions and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone can be compared with similar compounds such as:
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-bromoethanone: Similar structure but with a bromo group instead of a chloro group.
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-iodoethanone: Similar structure but with an iodo group instead of a chloro group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-20-12-10(11(14)16(15-12)9(17)7-13)21(18,19)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQOWCPPPPZNJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
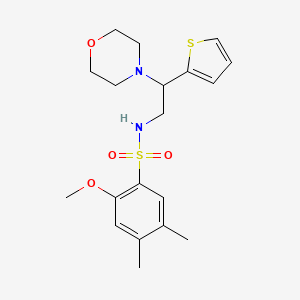
![N-allyl-2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2372952.png)
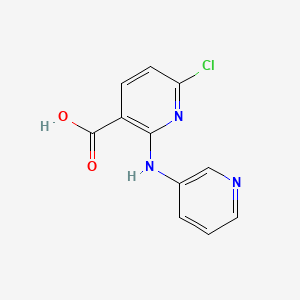
![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
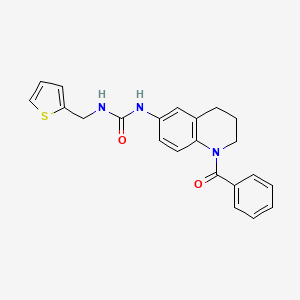
![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)
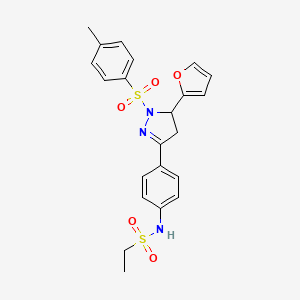
![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)
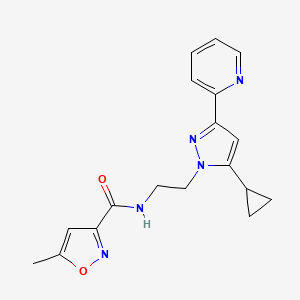
![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)
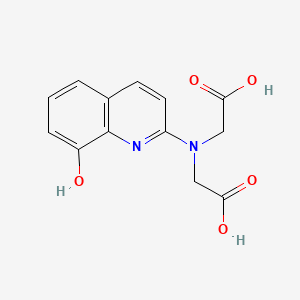
![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)
